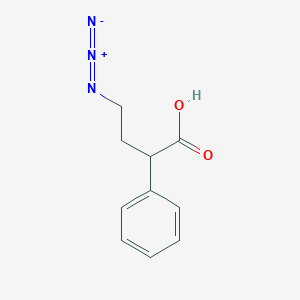

4-Azido-2-phenylbutanoic acid

CAS No.:

Cat. No.: VC18463214

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-azido-2-phenylbutanoic acid |

| Standard InChI | InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |

| Standard InChI Key | BLCRMLFAIRMFNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O |

Introduction

Chemical Structure and Nomenclature

4-Azido-2-phenylbutanoic acid (IUPAC name: 4-azido-2-phenylbutanoic acid) has the molecular formula . The molecule consists of a four-carbon chain with a phenyl group at C2, an azide (-N) group at C4, and a carboxylic acid (-COOH) at C1. The stereochemistry of the molecule is undefined in most synthetic routes, though enantioselective methods remain an area of active research .

Structural Features

-

Phenyl group: Introduces aromaticity and influences electronic properties.

-

Azide group: A high-energy functional group enabling cycloaddition reactions.

-

Carboxylic acid: Enhances solubility in polar solvents and facilitates salt formation.

Synthetic Methodologies

Classical Azidation Approaches

Early syntheses relied on nucleophilic substitution of brominated precursors. For example, 4-bromo-2-phenylbutanoic acid reacts with sodium azide (NaN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Yields typically range from 60–75%, with side products arising from elimination or over-azidation.

Transition-Metal-Free Azidofluorination

| Method | Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | NaN, DMF | 60–75 | Moderate | High |

| Radical Azidation | TMSN, Selectfluor | 65–70 | High | Moderate |

| Fe-Catalyzed C-H | FeCl, Azidoiodinane | 55–60 | High | Low |

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption at 2100–2150 cm (azide stretch), 1700–1720 cm (carboxylic acid C=O), and 1250–1300 cm (C-O) .

-

H NMR (400 MHz, CDCl): δ 7.20–7.40 (m, 5H, Ar-H), 3.45–3.55 (m, 1H, C2-H), 2.60–2.75 (m, 2H, C3-H), 1.90–2.10 (m, 2H, C4-H) .

-

C NMR (100 MHz, CDCl): δ 178.2 (COOH), 140.1 (C), 128.3–129.8 (Ar-C), 55.6 (C2), 35.4 (C3), 28.9 (C4) .

Thermal Stability

The azide group decomposes exothermically above 120°C, necessitating storage at 2–8°C . Differential scanning calorimetry (DSC) shows an onset decomposition temperature of 124°C with .

Applications in Organic Synthesis

Click Chemistry

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, reaction with propargyl alcohol yields 4-(1H-1,2,3-triazol-1-yl)-2-phenylbutanoic acid, a potential enzyme inhibitor .

Peptide Modification

Incorporation into peptide backbones via solid-phase synthesis enables site-specific bioconjugation. The carboxylic acid group facilitates coupling to resin-bound amines, while the azide allows post-synthetic modification with alkynylated tags .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume